2-methyl-3-(4-methylphenyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKWBYNFHMOXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Enantioselective Pathways Toward 2 Methyl 3 4 Methylphenyl Propan 1 Ol
Conventional Chemical Synthesis Strategies
Conventional methods for the synthesis of 2-methyl-3-(4-methylphenyl)propan-1-ol typically involve the construction of the carbon skeleton followed by the introduction or modification of the hydroxyl group. These methods are robust and can be scaled up for industrial production.
Reductive Transformations of Carbonyl Precursors
A common and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-methyl-3-(4-methylphenyl)propanal. This transformation can be achieved using a variety of reducing agents.
Standard hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the primary alcohol.
Catalytic hydrogenation is another viable method. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of an aldehyde to an alcohol, catalysts such as Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C) can be employed under controlled temperature and pressure conditions. A similar industrial process involves the hydrogenation of 2-methyl-3-phenylpropanol (B1218401) from its corresponding aldehyde, highlighting the industrial applicability of this method. google.com
Organometallic Reagent-Mediated Approaches (e.g., Grignard Reactions)
Organometallic reagents, particularly Grignard reagents, provide a versatile method for the construction of alcohols through the formation of new carbon-carbon bonds. libretexts.org The synthesis of this compound can be envisioned through a Grignard reaction by disconnecting the molecule at different positions.
One possible route involves the reaction of a Grignard reagent derived from a 2-halopropane, such as isopropyl magnesium bromide, with formaldehyde. doubtnut.com However, a more common approach for synthesizing primary alcohols via Grignard reagents is the reaction with formaldehyde.
A plausible synthetic route to this compound would involve the reaction of 4-methylbenzylmagnesium halide with 2-methyloxirane (propylene oxide). The nucleophilic attack of the Grignard reagent on the less sterically hindered carbon of the epoxide ring, followed by acidic workup, would yield the desired product.
Alternatively, the reaction of a suitable Grignard reagent with an aldehyde can be employed. For instance, the reaction of 4-methylbenzylmagnesium chloride with propanal would yield a secondary alcohol, which would then require further steps to be converted to the target primary alcohol, making this a less direct route. A more direct approach would be the reaction of isobutylmagnesium bromide with 4-methylbenzaldehyde, which would result in a secondary alcohol, not the target primary alcohol. Therefore, careful selection of the Grignard reagent and the carbonyl compound is crucial to obtain the desired primary alcohol structure. askiitians.com
Hydrogenation of Unsaturated Precursors
The catalytic hydrogenation of an unsaturated precursor, such as 2-methyl-3-(4-methylphenyl)propenal, can be a two-step or a one-step process to yield this compound. The selective hydrogenation of the carbon-carbon double bond followed by the reduction of the aldehyde can be achieved using specific catalysts and reaction conditions.
For instance, the hydrogenation of α-methylcinnamaldehyde, a structurally similar compound, to 2-methyl-3-phenylpropanol can be carried out using a copper chromite catalyst at elevated temperature and pressure. google.com This suggests that a similar approach could be applied to the 4-methylphenyl analog.
Alternatively, selective hydrogenation of the α,β-unsaturated aldehyde can first be performed to yield the saturated aldehyde, 2-methyl-3-(4-methylphenyl)propanal, which is then further reduced to the alcohol as described in section 2.1.1. Catalysts like palladium on calcium carbonate (Lindlar's catalyst) are often used for the selective hydrogenation of alkynes to alkenes and can be adapted for the reduction of conjugated double bonds in the presence of an aldehyde. mdpi.comresearchgate.net The subsequent reduction of the aldehyde can then be performed using a milder reducing agent that does not affect any remaining unsaturation if desired.
Biocatalytic and Stereoselective Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of enantiomerically pure chiral compounds. For this compound, enzyme-mediated kinetic resolution of a racemic mixture is a particularly effective strategy.
Enzyme-Mediated Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This results in the separation of the two enantiomers, providing access to both in enantiomerically enriched or pure form. Lipases are a class of enzymes that are widely used for the kinetic resolution of alcohols due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. almacgroup.comjocpr.com
The kinetic resolution of racemic this compound can be achieved through either enzyme-catalyzed acylation (transesterification) or deacylation (hydrolysis).
In lipase-catalyzed transesterification, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. The lipase (B570770) selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated.
Research on the kinetic resolution of primary 2-methyl-substituted alcohols has shown that lipases from Pseudomonas cepacia (PCL) exhibit high enantioselectivity towards 3-aryl-2-methylpropan-1-ols. rsc.orgrsc.org In these studies, vinyl acetate is typically used as the acyl donor in an organic solvent. The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is often high for these substrates, indicating an efficient resolution. For 3-aryl-2-methylpropan-1-ols, E-values are frequently over 100. rsc.org
The table below summarizes the results from the kinetic resolution of various 3-aryl-2-methylpropan-1-ols using Pseudomonas cepacia lipase, demonstrating the effectiveness of this method for compounds structurally similar to this compound. rsc.org
| Substrate (3-Aryl Group) | Conversion (%) | Enantiomeric Excess of Alcohol (ee_s, %) | Enantiomeric Excess of Ester (ee_p, %) | Enantiomeric Ratio (E) |
| Phenyl | 50 | >99 | 98 | >200 |
| 4-Methylphenyl | 50 | >99 | 98 | >200 |
| 4-Methoxyphenyl | 50 | >99 | 98 | >200 |
| 4-Chlorophenyl | 50 | >99 | 97 | >200 |
| 2-Thienyl | 50 | >99 | 98 | >200 |
Conversely, in lipase-catalyzed hydrolysis, the racemic acetate of this compound is used as the substrate. The lipase selectively hydrolyzes one of the enantiomeric esters to the corresponding alcohol, leaving the other enantiomeric ester unreacted. researchgate.netmdpi.com This approach also allows for the separation of the enantiomers. The choice between transesterification and hydrolysis often depends on the specific substrate and the desired enantiomer, as well as practical considerations such as substrate availability and ease of separation. nih.govd-nb.info
The enantioselectivity of the lipase is influenced by the structure of the substrate, particularly the nature of the aryl group and the substitution pattern. srce.hr Molecular modeling studies have been used to understand the basis of this selectivity, correlating the enzyme's preference for one enantiomer with the fit of the substrate in the active site. srce.hr
Whole-Cell Biotransformations for Chiral Induction
The use of whole-cell biocatalysts offers a green and efficient alternative to traditional chemical methods for the synthesis of chiral molecules. In the context of producing chiral this compound, the key step involves the enantioselective reduction of the corresponding α,β-unsaturated aldehyde, 2-methyl-3-(4-methylphenyl)propenal. Ene-reductases, a class of enzymes found in various microorganisms, are particularly well-suited for this transformation.
Detailed research by Hall and colleagues in 2010 on the bioreduction of α-methylcinnamaldehyde derivatives provides significant insights into the potential for the asymmetric synthesis of related compounds. nih.govresearchgate.net Their work utilized cloned and overexpressed ene-reductases from various sources to achieve the enantioselective reduction of the carbon-carbon double bond in α-methyl-β-aryl-α,β-unsaturated aldehydes. The subsequent reduction of the aldehyde group, which can be accomplished either chemically or by other enzymes present in the whole-cell system, would yield the desired chiral alcohol.
The study highlighted several key ene-reductases and their stereoselectivity. For instance, the old-yellow-enzyme (OYE) homolog YqjM from Bacillus subtilis and the 12-oxophytodienoic acid reductase isoenzyme OPR1 from tomato were found to produce the (R)-enantiomers of the saturated aldehydes. nih.govresearchgate.net Conversely, isoenzyme OPR3, nicotinamide (B372718) 2-cyclohexene-1-one reductase (NCR) from Zymomonas mobilis, and yeast OYE isoenzymes 1-3 predominantly furnished the (S)-aldehydes with high enantiomeric excess (e.e.), reaching up to 97%. nih.govresearchgate.net
The reaction conditions were also shown to be a critical factor in both the reaction rate and stereoselectivity. The use of an organic co-solvent, such as t-butyl methyl ether (t-BuOMe), was found to influence the outcome of the bioreduction. researchgate.net An optimal balance between enzyme activity and enantioselectivity was often achieved by adjusting the proportion of the co-solvent. researchgate.net
A representative summary of the findings from the bioreduction of a structurally similar substrate, α-methylcinnamaldehyde, is presented in the interactive data table below.
Table 1: Whole-Cell Biotransformation for the Enantioselective Reduction of α-Methylcinnamaldehyde Derivatives
| Ene-Reductase | Source Organism | Product Configuration | Max. Enantiomeric Excess (e.e.) |
|---|---|---|---|
| YqjM | Bacillus subtilis | (R) | 53% |
| OPR1 | Tomato | (R) | Moderate |
| OPR3 | Tomato | (S) | High |
| NCR | Zymomonas mobilis | (S) | up to 97% |
These findings strongly suggest that a whole-cell biotransformation approach, utilizing engineered microorganisms overexpressing specific ene-reductases, is a highly viable and stereoselective route for the synthesis of either the (R)- or (S)-enantiomer of this compound.
Asymmetric Catalytic Reductions
Asymmetric catalytic hydrogenation represents a powerful and atom-economical method for the synthesis of chiral compounds. The enantioselective reduction of the precursor, 2-methyl-3-(4-methylphenyl)propenal, can be achieved through the use of chiral transition metal catalysts. Complexes of iridium, rhodium, and ruthenium with chiral ligands have been extensively studied for the asymmetric hydrogenation of α,β-unsaturated aldehydes and ketones.
While specific studies on the asymmetric catalytic reduction of 2-methyl-3-(4-methylphenyl)propenal are not extensively documented, the wealth of research on analogous α-methyl-β-aryl-α,β-unsaturated carbonyl compounds allows for a reliable extrapolation of effective catalytic systems.
Iridium Catalysis: Chiral iridium complexes have emerged as highly efficient catalysts for the asymmetric hydrogenation of a wide range of unsaturated compounds. For the reduction of α,β-unsaturated aldehydes, iridium catalysts bearing chiral phosphine-based ligands have demonstrated excellent enantioselectivities. These reactions typically proceed under mild conditions and with low catalyst loadings.
Rhodium Catalysis: Rhodium complexes, particularly with chiral diphosphine ligands such as those of the Josiphos family, are well-established for the asymmetric hydrogenation of various olefins. The choice of ligand is crucial in achieving high enantioselectivity. The hydrogenation of α,β-unsaturated aldehydes using rhodium catalysts often requires careful optimization of reaction parameters, including solvent, temperature, and hydrogen pressure, to achieve high yields and enantiomeric excesses.
Ruthenium Catalysis: Chiral ruthenium complexes, such as those based on the Noyori-type catalysts, are renowned for their effectiveness in the asymmetric transfer hydrogenation of ketones and imines. While less common for the direct hydrogenation of α,β-unsaturated aldehydes, related ruthenium-catalyzed reductions of α-alkyl-β-ketoaldehydes have been shown to proceed with excellent diastereo- and enantioselectivities, suggesting their potential for the target substrate. nih.gov
The general approach involves the selective hydrogenation of the carbon-carbon double bond of the propenal precursor, followed by the reduction of the aldehyde functionality to the primary alcohol. The stereochemistry of the final product is determined by the facial selectivity of the hydrogen addition to the double bond, which is controlled by the chiral catalyst.
The following interactive data table summarizes representative results from the asymmetric hydrogenation of structurally similar α,β-unsaturated carbonyl compounds, illustrating the potential of these catalytic systems for the synthesis of chiral this compound.
Table 2: Asymmetric Catalytic Reduction of Representative α,β-Unsaturated Carbonyl Compounds
| Metal | Chiral Ligand/Catalyst Family | Substrate Type | Yield | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Iridium | Phosphino-oxazoline Ligands | α,β-Unsaturated Esters | High | up to 99% |
| Rhodium | Josiphos-type Ligands | Unsaturated Morpholines | Quantitative | up to 99% |
The data indicates that high yields and excellent enantioselectivities are achievable for substrates bearing structural similarities to 2-methyl-3-(4-methylphenyl)propenal. Therefore, asymmetric catalytic reduction stands as a highly promising and versatile methodology for accessing enantiomerically pure this compound.
Advanced Spectroscopic Characterization Techniques for Structural and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of 2-methyl-3-(4-methylphenyl)propan-1-ol in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be assembled.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven non-equivalent proton environments in the molecule. The chemical shift (δ), multiplicity, and integral value of each signal provide specific information about its electronic environment and neighboring protons.
Based on its structure, the following peaks are predicted:
A singlet for the hydroxyl (-OH) proton, which can vary in chemical shift and may be broad.
Two doublets for the diastereotopic protons of the primary alcohol (-CH₂OH).
A multiplet for the methine (-CH) proton.
A doublet for the methyl group attached to the aliphatic chain (-CH₃).
Two doublets for the aromatic protons on the p-substituted ring, characteristic of an AA'BB' system.
A singlet for the methyl group attached to the aromatic ring (Ar-CH₃).
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OH | 1.0 - 5.0 | Singlet (broad) | 1H |
| Ar-CH₃ | ~2.3 | Singlet | 3H |
| -CH(CH₃)- | ~0.9 | Doublet | 3H |
| -CH₂-Ar | ~2.6 | Doublet | 2H |
| -CH-(CH₃) | ~2.0 | Multiplet | 1H |
| -CH₂OH | ~3.5 | Doublet of doublets | 2H |
| Ar-H | 7.0 - 7.2 | Doublet (AA'BB') | 4H |
Carbon-13 (¹³C) NMR Analysis
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives a single peak. Due to the p-substitution on the benzene (B151609) ring, symmetry results in fewer than the total 11 carbon atoms producing distinct signals. The molecule is expected to exhibit nine unique carbon signals. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, or attached to an electronegative atom).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) |
| Aliphatic -CH₃ | ~16 |
| Aromatic -CH₃ | ~21 |
| -CH₂- (benzyl) | ~40 |
| -CH- (methine) | ~42 |
| -CH₂OH (carbinol) | ~68 |
| Aromatic C (quaternary, C-CH₃) | ~135 |
| Aromatic C (quaternary, C-alkyl) | ~137 |
| Aromatic CH (ortho to alkyl) | ~129 |
| Aromatic CH (meta to alkyl) | ~129.5 |
Two-Dimensional (2D) NMR Correlation Experiments
To definitively assign the proton and carbon signals and confirm connectivity, 2D NMR experiments are essential. A Homonuclear Correlation Spectroscopy (COSY) experiment would be particularly informative. COSY reveals correlations between protons that are coupled to each other, typically through two or three bonds.
For this compound, the following key cross-peaks would be expected in a COSY spectrum:
Correlation between the methine proton (-CH-) and the protons of the adjacent benzylic methylene (B1212753) group (-CH₂-Ar).
Correlation between the methine proton (-CH-) and the protons of the adjacent carbinol methylene group (-CH₂OH).
Correlation between the methine proton (-CH-) and the protons of the aliphatic methyl group (-CH-CH₃).
These correlations would unambiguously confirm the sequence of the aliphatic portion of the molecule. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) would further be used to link each proton signal directly to its attached carbon atom, validating the assignments made in the 1D spectra.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by the following key absorption bands:
A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, with broadening due to hydrogen bonding.
Multiple sharp peaks between 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aliphatic (CH, CH₂, CH₃) groups.
Sharp peaks just above 3000 cm⁻¹ due to aromatic C-H stretching.
Characteristic C=C stretching absorptions for the aromatic ring around 1600 cm⁻¹ and 1500 cm⁻¹.
A strong C-O stretching vibration for the primary alcohol, expected around 1050 cm⁻¹.
The Raman spectrum would complement the IR data, often showing stronger signals for the symmetric vibrations of the aromatic ring and the carbon backbone.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| O-H Stretch | 3200 - 3600 | IR (strong, broad) |
| Aromatic C-H Stretch | 3000 - 3100 | IR (medium), Raman (strong) |
| Aliphatic C-H Stretch | 2850 - 3000 | IR (strong), Raman (strong) |
| Aromatic C=C Stretch | 1500 - 1600 | IR (medium), Raman (strong) |
| C-O Stretch | 1000 - 1075 | IR (strong) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information on the molecular weight and structural features of a molecule through ionization and fragmentation. For this compound (C₁₁H₁₆O), the molecular weight is 164.25 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 164. The fragmentation pattern is key to confirming the structure. Predicted major fragmentation pathways include:
Loss of a water molecule (H₂O): A peak at m/z 146 (M-18).
Loss of the hydroxymethyl radical (•CH₂OH): Alpha-cleavage leading to a peak at m/z 133.
Benzylic cleavage: The most favorable cleavage would be the breaking of the C-C bond adjacent to the aromatic ring to form the stable 4-methylbenzyl cation (tropyllium ion rearrangement), resulting in a prominent peak at m/z 105. This is often the base peak for such structures.
Loss of a propyl group: A peak at m/z 121.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Identity |
| 164 | [C₁₁H₁₆O]⁺ (Molecular Ion) |
| 146 | [M - H₂O]⁺ |
| 133 | [M - •CH₂OH]⁺ |
| 105 | [C₈H₉]⁺ (4-methylbenzyl cation) |
X-ray Diffraction Crystallography for Solid-State Structural Elucidation of Derivatives
X-ray diffraction crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the parent compound, this compound, is a liquid at room temperature, this technique would be applied to a suitable solid derivative (e.g., a benzoate (B1203000) ester, p-nitrobenzoate, or a urethane (B1682113) derivative).
If a single crystal of such a derivative were grown and analyzed, the experiment would yield a wealth of structural information, including:
The exact bond lengths, bond angles, and torsion angles within the molecule.
The conformation of the molecule in the solid state, revealing the spatial relationship between the aromatic ring and the aliphatic side chain.
The crystal packing arrangement, showing intermolecular interactions such as hydrogen bonds or π-stacking that stabilize the crystal lattice.
Precise stereochemical information if the derivative is chiral.
This data provides the ultimate confirmation of the molecular structure and offers insights into the non-covalent forces that govern its solid-state behavior. While this technique is invaluable, specific crystallographic data for derivatives of this compound are not available in surveyed literature.
Chemical Reactivity, Functional Group Interconversions, and Derivative Synthesis
Transformations Involving the Hydroxyl Functionality
The primary alcohol group (-CH₂OH) is a key site for chemical transformations, including oxidation to carbonyl compounds and conversion into ethers and esters.
As a primary alcohol, 2-methyl-3-(4-methylphenyl)propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. quora.com
Mild oxidation, typically using reagents like pyridinium (B92312) chlorochromate (PCC) or a controlled dehydrogenation process, yields the corresponding aldehyde, 2-methyl-3-(4-methylphenyl)propanal . google.com A process for a similar compound, 3-(t-butylphenyl)-2-methyl-propan-1-ol, utilizes a copper chromite catalyst for dehydrogenation to produce the aldehyde. google.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate (K₂Cr₂O₇), will further oxidize the intermediate aldehyde to the carboxylic acid, 2-methyl-3-(4-methylphenyl)propanoic acid . quora.comlearncbse.in
| Starting Material | Reaction Type | Reagent Example | Product |
|---|---|---|---|
| This compound | Mild Oxidation | Pyridinium Chlorochromate (PCC) | 2-methyl-3-(4-methylphenyl)propanal |
| This compound | Strong Oxidation | Potassium Permanganate (KMnO₄) | 2-methyl-3-(4-methylphenyl)propanoic acid |
The hydroxyl group readily participates in ether and ester formation, common transformations for primary alcohols.
Etherification Pathways: Ethers can be synthesized from this compound through several established methods.
Williamson Ether Synthesis : This classic method involves deprotonating the alcohol to form a sodium alkoxide, which then reacts with an alkyl halide in a nucleophilic substitution (Sₙ2) reaction to form an unsymmetrical ether. numberanalytics.combyjus.com
Acid-Catalyzed Dehydration : The dehydration of primary alcohols in the presence of a protic acid like sulfuric acid can produce symmetrical ethers. byjus.commasterorganicchemistry.com This method requires careful temperature control to prevent the competing elimination reaction that forms alkenes. masterorganicchemistry.com
Iron-Catalyzed Etherification : Modern, more environmentally benign methods include the use of iron(III) triflate as a catalyst for the direct etherification of primary and secondary alcohols. nih.govacs.org
Esterification Pathways: Ester derivatives are typically formed by reacting the alcohol with a carboxylic acid or its derivative.
Fischer Esterification : This is a direct, acid-catalyzed reaction between the alcohol and a carboxylic acid. masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
Reaction with Acyl Halides or Anhydrides : For a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270).
| Reaction Type | Reactants | Key Conditions | Product Class |
|---|---|---|---|
| Williamson Ether Synthesis | Alcohol + Sodium Hydride, then Alkyl Halide | Sₙ2 Mechanism | Unsymmetrical Ether |
| Fischer Esterification | Alcohol + Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | Ester |
| Acylation | Alcohol + Acyl Chloride | Base (e.g., Pyridine) | Ester |
Reactions on the Aromatic Ring System
The p-tolyl group of the molecule is susceptible to electrophilic aromatic substitution (SₑAr) reactions, allowing for further functionalization.
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The aromatic ring in this compound has two substituents: a methyl group and a 2-methylpropan-1-ol group. Both are alkyl groups, which are electron-donating and act as activating, ortho-, para-directing groups. wikipedia.org Since the para-position is already occupied (1,4-disubstitution), incoming electrophiles will be directed to the ortho positions (positions 2, 3, 5, and 6 relative to the substituents).
Common SₑAr reactions applicable to this system include:
Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation : Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to add a halogen atom.
Sulfonation : Using fuming sulfuric acid to add a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation/Acylation : Using an alkyl/acyl halide with a Lewis acid catalyst to add an alkyl or acyl group. A patent describing the synthesis of a related compound, 3-(t-butylphenyl)-2-methyl-propanol, demonstrates the feasibility of Friedel-Crafts alkylation on a similar phenylpropanol backbone. google.com
The primary strategy for directed functionalization of the aromatic ring relies on the inherent directing effects of the existing substituents. With both the methyl and the 2-methylpropan-1-ol groups being ortho-, para-directors, any further electrophilic substitution is strongly directed to the two equivalent available positions on the ring (ortho to one group and meta to the other).
The challenge in such reactions is not in achieving regioselectivity for the initial substitution, but in controlling the reaction to prevent polysubstitution, as the ring is activated by two electron-donating groups. Steric hindrance from the somewhat bulky propanol (B110389) side chain may slightly favor substitution at the position ortho to the smaller methyl group, but a mixture of isomers is possible.
Synthesis of Novel Structural Analogues and Derivatives
By combining the reactions described above, a wide array of novel structural analogues and derivatives of this compound can be synthesized.
Derivatives from Hydroxyl Group Transformations : Oxidation yields the corresponding aldehyde and carboxylic acid. Etherification and esterification with various alkyl halides or carboxylic acids can produce a large library of ether and ester derivatives.
Analogues from Aromatic Ring Functionalization : Performing SₑAr reactions like nitration, halogenation, or acylation on the aromatic ring creates analogues with different electronic and steric properties. For example, nitration would yield 2-methyl-3-(4-methyl-2-nitrophenyl)propan-1-ol .
Combination of Reactions : A functional group introduced onto the ring can be further modified. For instance, a nitro-substituted analogue could be reduced to an amino group, which could then be used in the synthesis of more complex molecules like amides or sulfonamides. openpharmaceuticalsciencesjournal.com
Synthesis from Precursors : Analogues can also be created by modifying precursors. A patent describes the synthesis of 2-methyl-3-(4-tert-butylphenyl)propanal by first performing a Friedel-Crafts alkylation on a simpler precursor before subsequent oxidation steps, demonstrating a viable route to analogues with different alkyl groups on the aromatic ring. google.com
This synthetic versatility makes this compound a useful scaffold for developing new molecules with tailored properties.
Chiral Derivatives and Enantiopure Compounds
The presence of a stereocenter at the second carbon of this compound allows for the existence of (R) and (S) enantiomers. The synthesis and separation of these enantiopure compounds are crucial for applications where stereochemistry is critical.
Enzymatic Kinetic Resolution: A prominent method for obtaining enantiomerically pure forms of chiral alcohols is enzymatic kinetic resolution. researchgate.netresearchgate.net This technique utilizes lipases to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) or Pseudomonas cepacia lipase (PCL) are often employed for the resolution of 2-methyl-3-aryl-propan-1-ols. researchgate.netresearchgate.net The reaction typically involves the racemic alcohol, an acyl donor (like vinyl acetate), and the lipase in an organic solvent. The enantioselectivity of the process is often high, yielding both the acylated and unreacted alcohol with high enantiomeric excess. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. nih.govcsfarmacie.czsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral alcohols. nih.gov The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier like 2-propanol, is critical for achieving optimal separation. csfarmacie.cz
| Method | Description | Key Reagents/Components | Outcome |
| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of a racemic alcohol catalyzed by a lipase. | Racemic this compound, Lipase (e.g., CALB, PCL), Acyl donor (e.g., vinyl acetate), Organic solvent. | Separation of one enantiomer as an ester and the other as the unreacted alcohol, both with high enantiomeric excess. |
| Chiral HPLC | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Racemic this compound, Chiral column (e.g., cellulose-based), Mobile phase (e.g., hexane/2-propanol). | Isolation of individual (R)- and (S)-enantiomers. |
Amine-Substituted Derivatives
The primary alcohol of this compound can be converted into an amine functional group through several synthetic routes, leading to the formation of chiral amine derivatives.
Via Tosylation and Azide (B81097) Substitution: A reliable method for converting an alcohol to an amine involves a two-step process. researchgate.netnih.gov First, the alcohol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate. nih.gov The tosylate is an excellent leaving group and can be readily displaced by a nucleophile. In the second step, the tosylate is reacted with sodium azide (NaN₃) to yield an alkyl azide. nih.gov Subsequent reduction of the azide, commonly achieved with lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, affords the primary amine. researchgate.net This sequence typically proceeds with an inversion of stereochemistry at the chiral center.
Mitsunobu Reaction: The Mitsunobu reaction provides a direct method for the conversion of alcohols to a variety of functional groups, including amines, with inversion of configuration. organic-chemistry.orgwikipedia.orgnih.gov In this reaction, the alcohol is treated with triphenylphosphine (B44618) (PPh₃), a nitrogen nucleophile (such as phthalimide (B116566) or hydrazoic acid), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org When phthalimide is used as the nucleophile, the resulting N-alkylated phthalimide can be cleaved, for instance by treatment with hydrazine (B178648), to release the primary amine (Gabriel synthesis). organic-chemistry.org
Reductive Amination of the Corresponding Aldehyde: While not a direct conversion of the alcohol, the corresponding aldehyde, 2-methyl-3-(4-methylphenyl)propanal, is a key intermediate for amine synthesis via reductive amination. The alcohol can be oxidized to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). The resulting aldehyde can then be reacted with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to yield the corresponding primary, secondary, or tertiary amine. chemeo.com
| Method | Intermediate(s) | Key Reagents | Product Type |
| Tosylation/Azide Substitution | Tosylate, Alkyl azide | 1. TsCl, pyridine; 2. NaN₃; 3. LiAlH₄ or H₂/Pd | Primary Amine |
| Mitsunobu Reaction | Oxyphosphonium salt | PPh₃, DEAD/DIAD, Phthalimide/HN₃ | Primary Amine |
| Reductive Amination | Aldehyde, Imine | 1. PCC; 2. NH₃/RNH₂/R₂NH, NaBH₃CN | Primary, Secondary, or Tertiary Amine |
Heterocyclic Incorporations (e.g., Azoles)
The carbon skeleton of this compound can be incorporated into various heterocyclic ring systems, such as azoles, through multi-step synthetic sequences. These transformations often begin with the functionalization of the primary alcohol.
Synthesis of Triazoles: 1,2,3-triazoles are commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". scispace.comnih.govmdpi.com To incorporate the 2-methyl-3-(4-methylphenyl)propyl moiety into a triazole ring, the parent alcohol would first need to be converted into either an alkyne or an azide. For example, conversion to the corresponding tosylate followed by reaction with sodium azide furnishes the necessary azide intermediate. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted 1,2,3-triazole.
Synthesis of Pyrazoles: Pyrazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine. jmchemsci.comorganic-chemistry.orgmdpi.com Alternatively, β,γ-unsaturated hydrazones can undergo cyclization to form pyrazoles. organic-chemistry.org To utilize this compound in pyrazole (B372694) synthesis, it could be oxidized to the corresponding aldehyde, 2-methyl-3-(4-methylphenyl)propanal. This aldehyde can then be used as a precursor to construct a suitable substrate for cyclization with hydrazine. For instance, an aldol (B89426) condensation with a ketone could generate an α,β-unsaturated ketone, which could then react with hydrazine to form a pyrazoline that can be subsequently oxidized to the pyrazole.
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. wikipedia.orgnrochemistry.comnih.gov This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org The amine derivative of this compound, specifically 2-methyl-3-(4-methylphenyl)propan-1-amine, could potentially undergo a Pictet-Spengler-type reaction if the p-tolyl group were replaced with a more electron-rich aromatic system like an indole (B1671886) or a dimethoxybenzene ring.
Modified Aliphatic Chain Derivatives
Modification of the three-carbon aliphatic chain of this compound can lead to a variety of derivatives with altered properties.
Homologation: The carbon chain can be extended through homologation reactions. For instance, the alcohol can be oxidized to the corresponding carboxylic acid, 2-methyl-3-(4-methylphenyl)propanoic acid. This carboxylic acid can then undergo Arndt-Eistert synthesis, which involves conversion to the acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) to yield a homologous acid, ester, or amide, respectively, with one additional carbon atom.
Functionalization at the C1 Position: The primary alcohol at C1 is the most reactive site for functional group interconversion. As previously discussed, it can be converted to an amine, tosylate, or oxidized to an aldehyde and a carboxylic acid. It can also be converted to an ether via Williamson ether synthesis or to an ester through reaction with a carboxylic acid or its derivative.
Functionalization at the C2 Position: Introducing substituents at the C2 position is more challenging due to the presence of a tertiary carbon. Reactions proceeding through radical mechanisms or involving activation of the adjacent C-H bond would be necessary. However, such transformations are generally less common and require specific catalytic systems.
| Modification Type | Synthetic Strategy | Intermediate(s) | Potential Product(s) |
| Chain Extension (Homologation) | Arndt-Eistert Synthesis | Carboxylic acid, Acid chloride, Diazoketone | Homologous carboxylic acid, ester, or amide |
| C1-Functionalization | Williamson Ether Synthesis | Alkoxide | Ether |
| C1-Functionalization | Esterification | - | Ester |
Computational Chemistry and Theoretical Modeling of 2 Methyl 3 4 Methylphenyl Propan 1 Ol
Quantum Mechanical Studies (e.g., Density Functional Theory, Hartree-Fock Methods)
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for this purpose. However, no specific studies employing these methods on 2-methyl-3-(4-methylphenyl)propan-1-ol have been found.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
An analysis of the electronic structure would provide insights into the molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy gap between them indicates the chemical reactivity and kinetic stability of the molecule. For this compound, there is no published data on its HOMO-LUMO gap or detailed molecular orbital analysis.
Optimized Geometries and Conformational Landscapes
Computational methods are used to determine the most stable three-dimensional structure of a molecule, its optimized geometry. A comprehensive study would also explore its conformational landscape, identifying different stable conformers and the energy barriers between them. Such a conformational analysis for this compound has not been documented.
Vibrational Frequencies and Spectroscopic Predictions
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These predictions are valuable for interpreting experimental spectroscopic data. No such theoretical spectroscopic predictions for this compound are available in the literature.
Molecular Dynamics Simulations for Conformational Stability and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations are used to study conformational stability, flexibility, and interactions with other molecules, such as solvents or biological macromolecules. There are no published MD simulation studies specifically focused on this compound.
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of how a reaction proceeds. The reaction mechanisms involving this compound have not been investigated through computational methods in any available studies.
Solvent Effects and Intermolecular Interactions Modeling
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these solvent effects, providing insights into solubility, reactivity, and intermolecular interactions in different media. There is a lack of research on the modeling of solvent effects and intermolecular interactions for this compound.
Tautomerism and Isomerism Studies of Related Systems
While direct computational studies focusing on the tautomerism and isomerism of this compound are not extensively available in the public domain, theoretical modeling of structurally related systems provides significant insights into its potential isomeric and tautomeric behavior. Isomerism and tautomerism are fundamental concepts in organic chemistry that define the relationship between compounds with identical molecular formulas but different structural arrangements. solubilityofthings.comalgoreducation.com Computational chemistry serves as a powerful tool to investigate the relative stabilities, interconversion barriers, and electronic properties of these different forms.
Tautomerism
Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. algoreducation.com The most prevalent form is keto-enol tautomerism, which occurs in compounds containing a carbonyl group and an adjacent α-hydrogen. diva-portal.org Although this compound is an alcohol and does not itself exhibit keto-enol tautomerism, this phenomenon has been extensively studied in related aromatic and dicarbonyl systems, providing a valuable framework for understanding potential equilibria in analogous structures.
A pertinent example is the computational analysis of 3-phenyl-2,4-pentanedione (B1582117), which explores the equilibrium between its keto and enol forms. orientjchem.orgbohrium.com Density Functional Theory (DFT) calculations, specifically using the B3LYP method with the 6-31+g(d) basis set, have been employed to determine the relative stabilities and the energy barriers of interconversion in the gas phase and in various solvents. orientjchem.orgscispace.com
Studies consistently show that the keto tautomer is more stable than the enol form. orientjchem.orgresearchgate.net The energy difference is influenced by the surrounding medium, with the stability of the keto form being enhanced in polar solvents due to more favorable dipole-dipole interactions and hydrogen bonding with the solvent molecules. orientjchem.org The transition state for the interconversion is characterized as a four-membered ring. bohrium.comscispace.com The calculated energy barriers and relative stabilities from a theoretical study on 3-phenyl-2,4-pentanedione are detailed below.
Table 1: Calculated Energy Differences and Barrier Heights for Keto-Enol Tautomerism of 3-Phenyl-2,4-pentanedione
| Phase / Solvent | Dielectric Constant (ε) | Energy Difference (Keto - Enol) (kcal/mol) | Barrier Height (from Keto) (kcal/mol) |
|---|---|---|---|
| Gas Phase | 1.00 | -17.89 | 30.61 |
| Cyclohexane | 2.20 | -17.34 | 30.82 |
| Carbon Tetrachloride | 15.60 | -17.27 | 30.84 |
| Methanol | 32.60 | -16.55 | 31.23 |
| Water | 78.40 | -16.50 | 31.26 |
Data sourced from computational studies using DFT B3LYP/6-31+g(d) methods. orientjchem.orgbohrium.comscispace.com
Isomerism
Isomerism in systems related to this compound can be broadly categorized into structural isomerism and stereoisomerism.
Structural Isomerism: This category includes isomers with different connectivity, such as positional isomers. For instance, the simple alcohol propanol (B110389) exists as two positional isomers: 1-propanol (B7761284) and 2-propanol (isopropanol), which differ in the position of the hydroxyl (-OH) group on the carbon chain. solubilityofthings.comunacademy.com These structural differences lead to distinct physical and chemical properties. Computational studies on propanol isomers have been used to analyze their combustion and oxidation behaviors, revealing that the molecular structure significantly influences reaction pathways and fuel reactivities. researchgate.netresearcher.life
Conformational Isomerism: Molecules can adopt different spatial arrangements through the rotation of single bonds, known as conformations. Computational modeling is essential for identifying the most stable conformers and understanding the forces that govern their relative energies. Studies on related aromatic propanols, such as 1-phenyl-2-propanol, have utilized ab initio calculations (e.g., MP2/6-31G*) to model their conformational landscapes. researchgate.net These analyses have shown that weak, non-covalent interactions, such as intramolecular OH-π hydrogen bonds between the hydroxyl group and the phenyl ring, can be a key factor in stabilizing the lowest energy conformations. researchgate.net Similarly, theoretical investigations on 2-cyclopenten-1-ol (B1584729) identified six conformational minima, with the most stable ones being those that allow for intramolecular π-type hydrogen bonding. nih.gov
Table 2: Relative Energies of 2-Cyclopenten-1-ol Conformers
| Conformer | Description | Relative Energy (cm⁻¹) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | Strongest H-bond | 0 | 0.00 |
| B | Weaker H-bond | 34 | 0.10 |
| C | No H-bond | 291 | 0.83 |
| D | No H-bond | 311 | 0.89 |
| E | No H-bond | 324 | 0.93 |
| F | No H-bond | 340 | 0.97 |
Data sourced from ab initio CCSD/cc-pVTZ calculations, illustrating energy differences primarily due to OH group rotation and ring puckering. nih.gov
These theoretical studies on related molecules underscore the importance of computational chemistry in predicting the stable forms and energetic landscapes of complex organic molecules like this compound.
Advanced Research Applications in Organic Synthesis and Chemical Biology
Role as a Key Intermediate in Complex Organic Synthesis
2-methyl-3-(4-methylphenyl)propan-1-ol is recognized as a valuable intermediate in the synthesis of more complex organic molecules. Its bifunctional nature—a reactive hydroxyl group and a modifiable aromatic ring—allows it to be incorporated into larger structures through a variety of chemical transformations.
The structural motif of a 2-methyl-3-aryl-propanol is significant in the fine chemical industry. A closely related analogue, 2-methyl-3-(4-tert-butylphenyl)propan-1-ol, is a known intermediate in the synthesis of the widely used fragrance ingredient 2-methyl-3-(4-tert-butylphenyl)propanal, commercially known as Lilial®. The synthesis involves the dehydrogenation or oxidation of the corresponding alcohol. This establishes a clear precedent for the role of such alcohols as direct precursors to valuable aldehydes.
Furthermore, substituted propanol (B110389) backbones are crucial components in many pharmaceutical compounds. For instance, the synthesis of the antidepressant Duloxetine relies on an optically active 3-(methylamino)-1-(2-thienyl)propan-1-ol intermediate, highlighting the importance of the 1-aryl-propan-1-ol scaffold in medicinal chemistry. researchgate.netgoogle.com While direct synthesis of a specific commercial drug from this compound is not prominently documented, its structural elements are found in molecules explored for biological activity. Related structures, such as 2-(p-tolyl)propan-1-ol, are explicitly noted for their application in organic synthesis and biochemical experiments. targetmol.com
Table 1: Examples of Structurally Related Intermediates and Their Applications
| Intermediate Compound | Application/Final Product |
| 2-methyl-3-(4-tert-butylphenyl)propan-1-ol | Precursor to the fragrance aldehyde Lilial® |
| (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | Key intermediate for the antidepressant Duloxetine researchgate.netgoogle.com |
| 2-(p-tolyl)propan-1-ol | Building block in organic synthesis targetmol.com |
Development of New Synthetic Methodologies and Reagents
While this compound is not typically a reagent itself, its synthesis and subsequent reactions are subjects for the application and development of various synthetic methodologies. The preparation of this and related chiral alcohols often relies on stereoselective methods to control the configuration of the C2 methyl group.
Common synthetic routes to this class of compounds include:
Grignard Reactions: A standard method for preparing similar structures, such as 2-methyl-1-phenyl-1-propanol, involves the reaction of an organometallic Grignard reagent (e.g., phenylmagnesium bromide) with an appropriate aldehyde (isobutyraldehyde). google.com
Catalytic Hydrogenation: The catalytic reduction of the corresponding α,β-unsaturated aldehyde, 2-methyl-3-(4-methylphenyl)propenal, over transition metal catalysts (like palladium or nickel) is a primary route to saturate the double bond and reduce the aldehyde to an alcohol.
Hydroformylation and Reduction: A two-step process starting from 1-methyl-4-(prop-1-en-2-yl)benzene (B72049) could yield the target alcohol. The first step, hydroformylation, would introduce a formyl group, followed by its reduction to the hydroxymethyl group. google.com
The compound serves as a substrate for testing the efficiency and selectivity of new catalysts and reaction conditions, particularly in transformations involving primary alcohols, such as oxidation, etherification, or esterification.
Precursor in the Synthesis of Biologically Relevant Molecules and Lead Compounds
The 3-aryl-propan-1-ol framework is a common structural feature in a variety of biologically active molecules. Research into compounds like this compound is often driven by the potential for its derivatives to exhibit therapeutic properties. While specific, widely marketed drugs derived directly from this exact precursor are not extensively documented in publicly available literature, its class of molecules is of significant interest in medicinal chemistry.
For example, the deuterated analogue of a related compound, 2-(Methylamino)-1-(p-tolyl)propan-1-ol, is available commercially for research purposes. medchemexpress.com This suggests that the non-deuterated parent molecule has relevance in pharmaceutical research and development, potentially as a reference compound or a precursor for metabolic studies. The introduction of an amino group to the propanol backbone is a common strategy to create compounds that can interact with biological targets like receptors and enzymes.
The general strategy involves using the alcohol as a scaffold, where the hydroxyl group can be converted into other functionalities (e.g., amines, ethers, esters) to generate a library of new compounds for biological screening. The tolyl group can also be modified to explore structure-activity relationships (SAR).
Contribution to Fundamental Understanding of Reaction Mechanisms and Stereochemistry
This compound is a valuable model substrate for studying fundamental principles of reaction mechanisms and stereochemistry due to its specific structural features.
Oxidation Reactions: As a primary alcohol, it can be oxidized first to an aldehyde, 2-methyl-3-(4-methylphenyl)propanal, and subsequently to a carboxylic acid, 2-methyl-3-(4-methylphenyl)propanoic acid. chemguide.co.uk The mechanism of this two-step oxidation using reagents like chromic acid involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination. stackexchange.comlibretexts.orgkhanacademy.org Using milder, anhydrous reagents like pyridinium (B92312) chlorochromate (PCC) allows the reaction to be stopped at the aldehyde stage. libretexts.org Studying the kinetics and selectivity of these reactions with this specific substrate can provide insight into the electronic and steric effects of the β-methyl and γ-aryl groups.
Stereochemical Studies: The molecule possesses a stereocenter at the C2 position. This chirality allows it to be used in studies of stereoselectivity and stereospecificity. For example, converting the hydroxyl group into a leaving group (e.g., a tosylate) creates a substrate for nucleophilic substitution (SN2) reactions at C1. Researchers can then study how the stereochemistry at the adjacent C2 center influences the reaction rate and the stereochemical outcome at the reaction center. Although specific studies focusing on this molecule were not identified, the use of chiral alcohols to probe reaction mechanisms is a common practice in physical organic chemistry. nih.gov
Carbocation Rearrangements: While reactions at the primary alcohol itself are less likely to form a carbocation directly, related reactions, such as the acid-catalyzed dehydration of a corresponding tertiary alcohol isomer, could be studied. The proximity of the phenyl group could influence the stability of any potential carbocation intermediates, making it a useful system for investigating neighboring group participation or potential hydride/alkyl shifts.
Q & A
Q. What are the common synthetic routes for 2-methyl-3-(4-methylphenyl)propan-1-ol in laboratory settings?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification followed by reduction. For example, 2-methyl-3-(4-methylphenyl)propanoic acid is esterified with ethanol using sulfuric acid as a catalyst under reflux, followed by reduction of the ester to the alcohol using sodium borohydride or lithium aluminum hydride . Alternative routes involve catalytic hydrogenation of nitro intermediates (e.g., 3-(4-methylphenyl)-2-nitropropene) with palladium on carbon under hydrogen pressure .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the hydroxyl, methyl, and aromatic proton environments.
- IR spectroscopy to identify functional groups (e.g., O-H stretch at ~3300 cm⁻¹).
- HPLC with UV detection for purity assessment, using reference standards like those listed in pharmacopeial guidelines (e.g., relative retention time and response factor comparisons) .
Advanced Research Questions
Q. How can local composition models predict the thermodynamic behavior of this compound in liquid mixtures?
- Methodological Answer : The nonrandom two-liquid (NRTL) or Wilson equations are effective for modeling activity coefficients in mixtures. These models incorporate local composition parameters (e.g., α₁₂ in NRTL) to account for molecular interactions. For example, the compound’s limited miscibility in polar solvents can be predicted by optimizing α₁₂ using binary vapor-liquid equilibrium data, enabling extrapolation to ternary systems .
Q. What challenges arise in detecting and quantifying this compound as a pharmaceutical impurity?
- Methodological Answer : As an impurity (e.g., Amorolfine Impurity 8 ), detection requires high-resolution chromatography (e.g., UPLC) coupled with mass spectrometry to distinguish it from structurally similar byproducts. Method validation must address:
- Matrix interference from parent drug components.
- Limit of quantitation (LOQ) optimization, often ≤0.1% per ICH guidelines .
- Use of certified reference materials (CRMs) for calibration, as listed in pharmacopeial monographs .
Q. How does stereochemistry influence the reactivity and biological interactions of this compound?
- Methodological Answer : The stereochemical configuration (e.g., (R)- or (S)-enantiomers) affects:
- Enzymatic interactions : Chiral HPLC or capillary electrophoresis is used to resolve enantiomers and study their binding to targets like cytochrome P450 enzymes .
- Synthetic pathways : Stereoselective synthesis may require chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution methods .
Key Research Considerations
- Contradictions in Data : While esterification routes are widely reported, catalytic hydrogenation yields may vary with solvent polarity and catalyst loading .
- Advanced Applications : The compound’s phenyl and hydroxyl groups make it a candidate for studying hydrogen-bonding networks in supramolecular chemistry or as a precursor for bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
